Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate
Brand Name: Vulcanchem
CAS No.: 83636-88-8
VCID: VC20824907
InChI: InChI=1S/C13H18N4O4/c1-4-21-9(18)6-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3
SMILES: CCOC(=O)CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C
Molecular Formula: C13H18N4O4
Molecular Weight: 294.31 g/mol

Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate

CAS No.: 83636-88-8

Cat. No.: VC20824907

Molecular Formula: C13H18N4O4

Molecular Weight: 294.31 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate - 83636-88-8

Specification

CAS No. 83636-88-8
Molecular Formula C13H18N4O4
Molecular Weight 294.31 g/mol
IUPAC Name ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate
Standard InChI InChI=1S/C13H18N4O4/c1-4-21-9(18)6-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3
Standard InChI Key QKFRLVCLKWZGIU-UHFFFAOYSA-N
SMILES CCOC(=O)CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C
Canonical SMILES CCOC(=O)CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C

Introduction

Chemical Properties and Structural Information

Molecular and Structural Properties

Based on the molecular structure, the following properties can be determined:

PropertyValueMethod of Determination
Molecular FormulaC13H18N4O4Structural analysis
Molecular Weight~294.31 g/molCalculated from formula
Chemical ClassPurine derivativeStructural classification
Functional GroupsEster, purine-2,6-dioneStructural analysis
Hydrogen Bond Acceptors8Oxygen and nitrogen atoms
Hydrogen Bond Donors0Structural analysis

Comparative Structural Analysis

The target compound shares structural similarities with several compounds found in the literature:

  • Ethyl 3-(3,7-dimethyl-2,6-dioxo-2,3-dihydro-6H-purin-1(7H)-yl)propanoate is structurally analogous but contains a 3-carbon chain instead of the 4-carbon chain found in our target compound. This related compound has a molecular formula of C12H16N4O4 and a molecular weight of 280.28 g/mol .

  • Ethyl 4-(8-bromo-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-purin-1-yl)-butyric acid ester represents another structural analog but contains an additional bromo substituent at position 8. This compound has a molecular formula of C13H17BrN4O4 and a molecular weight of 373.20 g/mol .

Synthesis and Preparation Methods

N-Alkylation Approach

One potential synthetic route could involve N-alkylation of 1,3-dimethyl-2,6-dioxopurine with ethyl 4-bromobutyrate. Based on similar approaches described for related compounds, this reaction would likely involve:

  • Reaction of 1,3-dimethyl-2,6-dioxopurine with ethyl 4-bromobutyrate in the presence of a suitable base

  • Reaction in an appropriate solvent system under controlled temperature conditions

  • Purification by techniques such as recrystallization or column chromatography

This approach is supported by similar synthetic methods described for related compounds. For instance, the synthesis of ethyl 2-[8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin7(6H)-yl]acetate and its higher butanoate homologue involved the reaction of 8-bromo-1,3-dimethylpurine-2,6-dione with corresponding haloalkyl esters .

Alternative Approaches

Additional synthetic strategies could include:

  • Modification of the 8-bromo derivative: Starting with ethyl 4-(8-bromo-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-purin-1-yl)-butyrate and performing debromination reactions to yield the target compound .

  • Alkoxy substitution: Similar to methods described for 8-alkoxy derivatives, where compounds were prepared by treating bromo derivatives with appropriate alkoxides under reflux conditions .

Synthetic Challenges and Considerations

The synthesis of purine derivatives generally presents several challenges:

  • Regioselectivity of alkylation reactions on the purine ring

  • Potential side reactions at multiple nucleophilic sites

  • Purification challenges due to the formation of isomeric products

  • Stability considerations during harsh reaction conditions

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key signals in 1H NMR would include:

  • Singlets for the two N-methyl groups (at positions 3 and 7)

  • Triplet and quartet patterns for the ethyl ester group

  • Multiple signals for the four methylene groups of the butanoate chain

  • Signal for the C8-H of the purine ring

Infrared (IR) Spectroscopy

Expected characteristic absorption bands would include:

  • Carbonyl stretching frequencies for the ester group (~1730-1750 cm-1)

  • Carbonyl stretching bands for the purine carbonyl groups (~1650-1700 cm-1)

  • C-O stretching vibrations of the ester group (~1200-1250 cm-1)

  • C-H stretching bands (~2850-3000 cm-1)

Chromatographic Behavior

Based on the properties of similar compounds, the target compound would likely exhibit:

  • Good retention on reverse-phase HPLC systems

  • Moderate polarity compared to other purine derivatives

  • UV absorption maxima typical of purine systems (~260-280 nm)

Comparison with Related Compounds

Structural Analogs and Derivatives

The following table compares key structural features of ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate with related compounds:

CompoundPosition 1Position 3Position 7Position 8Molecular WeightReference
Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoateEthyl butanoateMethylMethylHydrogen~294.31 g/molTarget compound
Ethyl 3-(3,7-dimethyl-2,6-dioxopurin-1-yl)propanoateEthyl propanoateMethylMethylHydrogen280.28 g/mol
Ethyl 4-(8-bromo-3,7-dimethyl-2,6-dioxopurin-1-yl)butanoateEthyl butanoateMethylMethylBromo373.20 g/mol

Structure-Activity Relationship Analysis

Research on structurally similar compounds has demonstrated that:

  • The 8-arylalkylamine substituent and the nature of phenyl substitution at the 7-position of purine-2,6-dione can significantly influence inhibitory properties toward phosphodiesterase enzymes .

  • The replacement of specific functional groups, such as substituting a phenylethylamine moiety with a pyridin-2-yl-amine group, can negatively impact both PDE4B and PDE7A inhibition .

  • Certain substituents, like the 2-OH, 3-t-Bu substituent in phenyl groups, can lead to a loss of activity toward evaluated enzymes .

  • The length of the alkyl chain connecting to the ester group can influence binding affinity and selectivity for target enzymes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator